molecular formula C16H15N3O3 B11355521 N-benzyl-3-[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]propanamide

N-benzyl-3-[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]propanamide

Cat. No.: B11355521
M. Wt: 297.31 g/mol
InChI Key: UYHCEHKZOXJIEO-UHFFFAOYSA-N
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Description

N-benzyl-3-[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]propanamide is an organic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and nitrogen atom in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-3-[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]propanamide typically involves the following steps:

    Formation of the oxadiazole ring: This can be achieved by reacting furan-2-carboxylic acid hydrazide with an appropriate nitrile oxide under reflux conditions.

    Benzylation: The resulting oxadiazole intermediate is then benzylated using benzyl bromide in the presence of a base such as potassium carbonate.

    Amidation: The final step involves the reaction of the benzylated oxadiazole with propanoyl chloride to form the desired propanamide.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be crucial to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-3-[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]propanamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The oxadiazole ring can be reduced to form corresponding amines.

    Substitution: The benzyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted benzyl derivatives.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-benzyl-3-[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]propanamide would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The furan and oxadiazole rings could play a role in binding to these targets, while the benzyl group may enhance the compound’s lipophilicity, improving its ability to cross cell membranes.

Comparison with Similar Compounds

Similar Compounds

  • N-benzyl-3-(5-(4-bromophenyl)-2-furyl)propanamide
  • N-benzyl-3-(5-(3-nitrophenyl)-2-furyl)propanamide
  • N-benzyl-3-(5-(4-chlorophenyl)-2-furyl)propanamide

Uniqueness

N-benzyl-3-[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]propanamide is unique due to the presence of the oxadiazole ring, which imparts distinct chemical and biological properties. The combination of the furan and oxadiazole rings in a single molecule is relatively rare, making this compound a valuable target for further research and development.

Properties

Molecular Formula

C16H15N3O3

Molecular Weight

297.31 g/mol

IUPAC Name

N-benzyl-3-[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]propanamide

InChI

InChI=1S/C16H15N3O3/c20-14(17-11-12-5-2-1-3-6-12)8-9-15-18-16(19-22-15)13-7-4-10-21-13/h1-7,10H,8-9,11H2,(H,17,20)

InChI Key

UYHCEHKZOXJIEO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)CCC2=NC(=NO2)C3=CC=CO3

Origin of Product

United States

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